1-Acetyl-4-aminopiperidine
Overview
Description
1-Acetyl-4-aminopiperidine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Drug Metabolism Insights
1-Acetyl-4-aminopiperidine is an important structural motif in pharmaceutical chemistry, particularly in the metabolism of 4-aminopiperidine drugs. Research by Sun and Scott (2011) has provided molecular and quantum mechanical insights into the drug design process, highlighting the role of cytochrome P450s, especially CYP3A4, in the N-dealkylation reaction of 4-aminopiperidine drugs. The study suggests that understanding the molecular interactions between these drugs and CYP3A4 could guide the optimization of drug metabolism and design (Hao Sun & D. Scott, 2011).
Antimicrobial Activity
In the realm of antimicrobial research, this compound has shown potential in the development of peptides with antimicrobial activity. Haynes et al. (2008) successfully synthesized nonapeptides rich in α,α-dialkylated amino acids, including 4-aminopiperidine-4-carboxylic acid, demonstrating modest activity against Escherichia coli. This research opens avenues for designing new antimicrobial agents leveraging the structure of this compound (S. Haynes et al., 2008).
HIV-1 Entry Inhibition
The structural motif of this compound is also crucial in the synthesis of HIV-1 entry inhibitors. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, key building blocks for CCR5 antagonists, showcasing the compound's relevance in developing treatments for HIV (Xiao-Hua Jiang, Yan-li Song, & Y. Long, 2004).
Enzyme Activity Modulation
Further research on this compound derivatives has led to the discovery of their utility in modulating enzyme activity. Couvertier and Weerapana (2014) utilized a 4-aminopiperidine scaffold to generate a cysteine-reactive probe library, identifying compounds that could serve as chemical probes to monitor enzyme activity. This study illustrates the potential of this compound in developing tools for biochemical research (Shalise M. Couvertier & E. Weerapana, 2014).
Peptide Synthesis and Protein Interaction
This compound's role extends into peptide synthesis and the study of protein-protein interactions. Kang et al. (2007) explored the acylation of 4-aminopiperidine-4-carboxylic acid residues in peptides, aiming to understand their interaction with the Grb2 SH2 domain. Their findings indicate the compound's relevance in dissecting and manipulating protein interactions, which is vital for drug discovery and development (Sang-Uk Kang et al., 2007).
Mechanism of Action
Target of Action
1-Acetyl-4-aminopiperidine, also known as 1-acetylpiperidin-4-amine, is a chemical compound with the molecular formula C7H14N2O .
Biochemical Pathways
It’s worth noting that compounds containing a 4-aminopiperidine moiety are metabolized predominantly by cytochrome p450s, with cyp3a4 as a major isoform catalyzing their n-dealkylation reaction .
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-Acetyl-4-aminopiperidine and other piperidines will continue to be an area of interest in pharmaceutical research.
Biochemical Analysis
Biochemical Properties
It is known that 4-aminopiperidine derivatives, which include 1-Acetyl-4-aminopiperidine, are metabolized by cytochrome P450s . These enzymes play a crucial role in the metabolism of many drugs and other xenobiotics .
Molecular Mechanism
It is known that 4-aminopiperidine derivatives are metabolized by cytochrome P450s
Metabolic Pathways
This compound is likely to be involved in metabolic pathways catalyzed by cytochrome P450s
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBHVGPMMXWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407105 | |
Record name | 1-acetylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-94-8 | |
Record name | 1-acetylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.